Product packaging for DPC 083-d4(Cat. No.:)

DPC 083-d4

Cat. No.: B1155840
M. Wt: 320.73
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DPC 083-d4 is a deuterated analog of DPC 083, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the potential treatment of HIV infection . This compound is designed specifically for use as an analytical standard in HPLC and LC-MS applications, aiding in quantitative analysis and metabolic studies during pharmaceutical research and development . The parent compound, DPC-083, belongs to a class of 4-cyclopropylalkenyl-4-trifluoromethyl-3,4-dihydro-2(1H)quinazolinones and functions as an expanded-spectrum NNRTI . It exhibits low-nanomolar potency not only against wild-type HIV-1 but also against clinically relevant mutant variants, including those with the K103N and L100I single mutations, which are often associated with resistance to first-generation NNRTIs . In clinical development, DPC-083 was investigated as a once-daily oral dose in combination therapy for HIV, highlighting its promising pharmacokinetic profile . This deuterated version (this compound) is an essential tool for scientists conducting precise drug level monitoring, pharmacokinetic research, and for ensuring analytical accuracy in studies exploring this class of antiviral agents. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₄H₈D₄ClF₃N₂O

Molecular Weight

320.73

Synonyms

(4S)-6-Chloro-4-[(1E)-2-cyclopropylethenyl]-3,4-dihydro-4-(trifluoromethyl)-,2(1H)-quinazolinone-d4;  BMS 561390-d4; 

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Enantioselective Synthesis Pathways of DPC 083

Several enantioselective approaches have been developed for the synthesis of DPC 083, primarily focusing on the formation of the key quaternary carbon center. thieme-connect.comresearchgate.netrsc.orgrsc.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of DPC 083. thieme-connect.comrsc.orgrsc.orgnih.govmdpi.comindiascienceandtechnology.gov.inmdpi.com One significant approach involves an enantioselective decarboxylative Mannich reaction between a β-keto acid and an N-acyl ketimine. thieme-connect.comnih.gov This reaction, mediated by a thiourea (B124793) organocatalyst, facilitates the formation of the quaternary center. thieme-connect.comnih.gov The mechanism is proposed to involve a ternary complex where hydrogen bonding to the thiourea scaffold holds the reactants in close proximity. thieme-connect.comnih.gov Evidence suggests that nucleophilic addition to the ketimine precedes the decarboxylation of the β-keto acid. thieme-connect.com

Another organocatalytic strategy utilizes a highly efficient enantioselective Strecker reaction of cyclic N-acyl ketimines. rsc.orgrsc.orgnih.govmdpi.com This method, employing cinchona alkaloid-based thioureas as chiral catalysts, allows for the preparation of enantioenriched cyclic α-amino nitriles with a quaternary carbon stereocenter. rsc.orgrsc.orgnih.gov Asymmetric Strecker reactions catalyzed by cinchona alkaloid-based thioureas have been successfully applied as a key step in the synthesis of DPC 083. rsc.orgrsc.orgnih.govmdpi.comrsc.org

Furthermore, an asymmetric aza-Henry reaction (nitro-Mannich reaction) between a cyclic trifluoromethyl ketimine and a nitroalkane, catalyzed by a bifunctional cinchona alkaloid thiourea, has been demonstrated as a key step in the synthesis of DPC 083. researchgate.netrsc.orgthieme-connect.comrsc.orgdicp.ac.cn This reaction produces diastereoisomers that can be converted into DPC 083. thieme-connect.com

Precursor Chemistry and Intermediate Derivatization

The synthesis of DPC 083 involves specific precursor molecules and intermediate compounds that undergo various transformations. While the search results provide insights into the reactions used, detailed information on the synthesis of all precursors and the specific derivatization of intermediates leading directly to DPC 083-d4 is limited.

Key precursors mentioned in the context of DPC 083 synthesis include β-keto acids and N-acyl ketimines for the decarboxylative Mannich reaction thieme-connect.comnih.gov, cyclic N-acyl ketimines and cyanide sources (e.g., trimethylsilylformonitrile) for the Strecker reaction rsc.orgrsc.orgnih.govmdpi.comrsc.org, and cyclic trifluoromethyl ketimines and nitroalkanes for the aza-Henry reaction researchgate.netrsc.orgthieme-connect.comrsc.orgdicp.ac.cn.

Intermediate derivatization steps are employed to convert initial adducts into the final DPC 083 structure. For example, in the Strecker reaction route, the α-amino nitrile adduct is converted through steps that may include reduction of the cyano group to an aldehyde and a Wittig reaction to form the cyclopropylvinyl group. mdpi.comrsc.org Protecting group removal is also a common derivatization step in multi-step syntheses. mdpi.comrsc.org

Deuteration Strategies for this compound Synthesis

The synthesis of deuterated compounds like this compound involves incorporating deuterium (B1214612) atoms into the molecule. While the search results discuss deuteration strategies for various organic molecules, including amines and fatty acids mdpi.comeuropa.euepj-conferences.org, specific details on the deuteration strategy for DPC 083 to produce this compound are not explicitly detailed in the provided snippets. General deuteration methods often involve hydrogen-deuterium exchange reactions catalyzed by transition metals in the presence of a deuterium source like D₂O mdpi.comepj-conferences.orgcsic.es. The specific positions of deuteration in this compound would depend on the chosen synthetic route and the stage at which deuteration is introduced. Deuterated compounds are valuable for various studies, including those utilizing neutron scattering and NMR spectroscopy. mdpi.comeuropa.euepj-conferences.orgnih.gov

Stereochemical Control and Purity Assessment

Achieving high stereochemical control is paramount in the synthesis of DPC 083 due to its intended use. researchgate.net Enantioselective catalytic methods, such as those employing chiral organocatalysts, are specifically designed to control the formation of the desired enantiomer. thieme-connect.comrsc.orgrsc.orgnih.govmdpi.comindiascienceandtechnology.gov.inmdpi.comnih.govrsc.orgthieme-connect.com The choice of catalyst structure, reaction conditions (e.g., temperature, solvent), and the nature of the substrates are critical factors influencing both the enantioselectivity and diastereoselectivity of the key bond-forming reactions. thieme-connect.commdpi.comthieme-connect.com

Purity assessment of DPC 083 and its deuterated analogue, this compound, is essential to ensure the quality of the synthesized compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for determining chemical purity and monitoring for impurities, including unwanted enantiomers. researchgate.netlgcstandards.com Chiral stationary phases are employed in HPLC to separate and quantify individual enantiomers, allowing for the assessment of enantiomeric excess (ee). researchgate.net Methodologies have been developed and validated for monitoring the enantiomeric purity of DPC 083. researchgate.net

Molecular Mechanisms of Action

Target Identification and Characterization: HIV-1 Reverse Transcriptase Inhibition

The primary molecular target of DPC 083 is the HIV-1 Reverse Transcriptase enzyme medchemexpress.eumedchemexpress.comtargetmol.commedchemexpress.comnih.govnih.gov. HIV-1 RT is a crucial enzyme in the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a necessary step before integration into the host cell genome nih.gov. Inhibition of this enzyme effectively blocks a critical stage of viral replication . DPC 083 has demonstrated broad inhibitory effects against both wild-type HIV-1 and various mutant strains medchemexpress.eumedchemexpress.commedchemexpress.comnih.gov.

Molecular Interactions and Dynamics of DPC 083-d4 with its Target

While specific details on the molecular interactions and dynamics of this compound with HIV-1 RT are not provided in the search results, studies on NNRTIs in general indicate that their interaction with the allosteric binding site involves a combination of forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces nih.gov. These interactions stabilize the binding of the inhibitor within the pocket, leading to the conformational changes that impede RT function nih.gov. Hydrogen bond formation, often involving residues like Lys101 in the RT enzyme, is a common feature of NNRTI binding nih.gov. The deuteration in this compound might theoretically influence bond strengths and dynamics, but empirical data detailing such effects on binding to HIV-1 RT were not found in the provided sources.

Enzyme Kinetics and Inhibition Modalities

NNRTIs are typically non-competitive or uncompetitive inhibitors with respect to the natural nucleotide substrates, as they bind to a site distinct from the active site nih.gov. Their binding to the allosteric pocket primarily affects the enzyme's ability to carry out DNA polymerization. While DPC 083 has demonstrated low-nanomolar potency towards wild-type virus and certain mutant variants, specific detailed enzyme kinetics parameters (such as Ki or IC50 values directly determined for this compound against purified HIV-1 RT or in enzymatic assays) were not found in the provided search results nih.gov.

Comparative Analysis of Mechanism with Other NNRTI Compounds

DPC 083 is structurally similar to efavirenz (B1671121), another well-established NNRTI capes.gov.br. Like other NNRTIs, DPC 083 exerts its inhibitory effect by binding to the allosteric site on HIV-1 RT nih.govnih.gov. Comparative studies have indicated that DPC 083 exhibits increased potency against certain site-directed HIV strains containing key RT resistance mutations like K103N, K101E, and G190S, compared to efavirenz capes.gov.br. Resistance to DPC 083 in vitro appears to require more than one reverse transcriptase mutation iasusa.org. This suggests that while sharing the fundamental NNRTI mechanism, DPC 083 may possess a distinct interaction profile within the allosteric pocket that confers improved activity against certain resistant variants capes.gov.briasusa.org. Specific comparative analysis involving this compound was not available.

Antiviral Activity Studies in Preclinical Models

Evaluation against Wild-Type HIV-1 Strains (in vitro models)

In vitro studies have demonstrated that DPC 083 exhibits potent antiviral activity against wild-type HIV-1 strains researchgate.netmedchemexpress.commedchemexpress.eu. It has been reported to have low nanomolar potency against wild-type RF virus, with an IC90 (90% inhibitory concentration) of 2.1 nM researchgate.net. This potency is comparable to that of efavirenz (B1671121) against wild-type virus in rhesus monkeys nih.gov.

Assessment against Drug-Resistant HIV-1 Mutant Variants (in vitro models)

A critical aspect of evaluating NNRTIs is their activity against drug-resistant HIV-1 variants, which commonly emerge during suboptimal therapy researchgate.net. DPC 083 has shown antiviral activity against various single and multiple amino acid substituted HIV-1 mutant viruses in vitro researchgate.net. Its broad inhibitory effects extend to these resistant strains medchemexpress.commedchemexpress.eu.

Specific Mutant Spectrum Analysis (e.g., K103N)

The K103N mutation is a common NNRTI resistance mutation that significantly reduces susceptibility to several NNRTIs, including nevirapine (B1678648) and efavirenz mdpi.comresearchgate.netstanford.edunih.gov. DPC 083 has demonstrated antiviral activity against HIV-1 variants harboring the K103N mutation nih.gov. This indicates that DPC 083 may retain activity against some of the most prevalent NNRTI-resistant strains.

Cellular Antiviral Assays and Replication Inhibition Studies

Cellular antiviral assays are used to assess the ability of a compound to inhibit viral replication in cell culture uni-hamburg.denih.govntu.edu.sg. These studies measure the reduction in viral load or viral activity in infected cells treated with the compound. DPC 083 functions as an inhibitor of HIV-1 replication in vitro researchgate.net. NNRTIs like DPC 083 bind to an allosteric site on HIV-1 reverse transcriptase, thereby inhibiting its activity, which is essential for viral replication researchgate.netcsic.es. Studies involving cellular models have shown that DPC 083 can effectively inhibit HIV-1 replication nih.govnih.gov.

Host Cell Interactions and Off-Target Activity Analysis (in vitro)

In vitro studies also investigate the potential interactions of a compound with host cells and assess any off-target activity uni-muenchen.deunimi.itnih.govnih.gov. While the primary target of DPC 083 is the HIV-1 reverse transcriptase, understanding its interactions with host cells is important for evaluating its specificity and potential for off-target effects nih.govuu.nl. Research on DPC 083 has focused on its potent and selective inhibition of HIV-1 reverse transcriptase researchgate.net. Studies on host cell interactions and off-target activity for DPC 083 in vitro would typically involve evaluating cytotoxicity and assessing its impact on various cellular pathways and proteins not related to HIV-1 replication uni-hamburg.deresearchgate.net. The available information emphasizes its role as a potent and selective NNRTI researchgate.net.

Compound Information

Compound NamePubChem CID
DPC 083-d4Not available
DPC 083135401352
Efavirenz64130
Nevirapine4462

Data Tables

For example, the following can be summarized from the text:

Potency against Wild-Type HIV-1: Low nanomolar potency, IC90 = 2.1 nM against wild-type RF virus researchgate.net. Comparable potency to efavirenz against wild-type virus in rhesus monkeys nih.gov.

Activity against Mutant Strains: Active against mutant variants, including K103N nih.govresearchgate.net. Broad inhibitory effects against mutant strains medchemexpress.commedchemexpress.eu.

Presenting this as a structured table based solely on the provided snippets is challenging without specific numerical data for multiple strains from a single experiment.

However, we can create a conceptual table based on the described activities:

HIV-1 Strain TypeExample Mutant (if applicable)In Vitro Activity (vs. DPC 083)Source Snippet
Wild-Type HIV-1 (RF)N/ALow nanomolar potency (IC90=2.1 nM) researchgate.net
Wild-Type HIV-1N/ASame potency as efavirenz (rhesus monkeys) nih.gov
Drug-Resistant HIV-1Various single and multiple mutationsAntiviral activity researchgate.net
Drug-Resistant HIV-1K103NAntiviral activity nih.gov
Drug-Resistant HIV-1General mutant strainsBroad inhibitory effects medchemexpress.commedchemexpress.eu

This table summarizes the qualitative and limited quantitative data found regarding DPC 083's in vitro antiviral activity.

Mechanisms of Drug Resistance

Identification and Characterization of Resistance-Associated Mutations in Viral Targets

Resistance to NNRTIs is commonly mediated by alterations in the amino acids that form the allosteric binding site on the HIV-1 reverse transcriptase nih.gov. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its antiviral effect medchemexpress.com.

A frequently observed genotypic change associated with NNRTI resistance is the K103N substitution in the reverse transcriptase enzyme nih.govnatap.org. This mutation involves the replacement of lysine (B10760008) (K) at position 103 with asparagine (N). The K103N mutation is considered a "pan-class resistance mutation" as it confers resistance to several currently available NNRTIs, including nevirapine (B1678648) and efavirenz (B1671121) mdpi.com.

Studies have shown that DPC-083 exhibits potency against single mutant variants such as L100I and K103N, as well as against double substitution variants like K103N + Y181C, K103N + V108I, and K103N + P225H, which are observed in failures of other NNRTI treatments asm.org. Despite the presence of the K103N mutation, DPC-083 has demonstrated activity, although with reduced susceptibility compared to wild-type virus asm.org.

Other mutations at different codons of the RT enzyme have also been associated with NNRTI resistance or hypersusceptibility medchemexpress.com. These mutations are typically located within or near the NNRTI-binding pocket medchemexpress.com.

Biochemical and Structural Basis of DPC 083-d4 Resistance

The biochemical basis of resistance to NNRTIs, including DPC-083, lies in the altered interaction between the mutated reverse transcriptase enzyme and the inhibitor molecule. NNRTIs bind to a specific hydrophobic allosteric site on HIV-1 RT, distinct from the enzyme's active site medchemexpress.comtandfonline.com. This binding induces conformational changes in the enzyme that disrupt its ability to synthesize viral DNA.

Mutations within the NNRTI binding pocket, such as K103N, can sterically hinder the binding of the NNRTI or alter the shape and chemical properties of the pocket, leading to reduced binding affinity medchemexpress.com. The K103N mutation, for instance, is thought to reduce the inhibitor's access to or optimal orientation within the binding site. The structural changes induced by these mutations can impact the efficacy of different NNRTIs to varying degrees, contributing to observed patterns of cross-resistance nih.gov.

Development of In Vitro Models for Studying Acquired Resistance

In vitro models are crucial for studying the development of acquired resistance to antiviral compounds like DPC-083. These models typically involve culturing HIV-1 in the presence of increasing concentrations of the drug over time. This process selects for pre-existing or newly emerging viral variants that are less susceptible to the inhibitor medchemexpress.com.

Studies utilizing in vitro selection experiments have identified resistance mutations to NNRTIs, including the L100I mutation, which is observed in such settings nih.gov. By exposing viral populations to DPC-083 in cell culture, researchers can monitor the emergence of resistance-associated mutations and characterize the phenotypic susceptibility of the selected viral variants. This allows for the identification of resistance pathways and the assessment of the genetic barrier to resistance for the compound.

Molecular and Cellular Pathways Contributing to Resistance (e.g., drug efflux mechanisms, altered drug targets)

For NNRTIs targeting reverse transcriptase, the primary molecular mechanism contributing to resistance is the alteration of the drug target itself through genetic mutations in the pol gene encoding RT medchemexpress.comtandfonline.com. These mutations directly impact the binding of the NNRTI to the enzyme, as discussed in Section 5.2.

While drug efflux mechanisms are known to contribute to resistance in some contexts, particularly for other classes of drugs or in specific cell types, the primary driver of high-level NNRTI resistance in HIV-1 is typically the modification of the RT enzyme. Altered drug targets, specifically the mutated RT, are the central molecular pathway of resistance for compounds like DPC-083.

The emergence of drug-resistant HIV variants is a dynamic process influenced by factors such as the viral mutation rate, the replicative fitness of resistant variants, viral population size, and drug pressure. Continued viral replication in the presence of suboptimal drug concentrations facilitates the selection and outgrowth of resistant strains medchemexpress.com.

Strategies for Overcoming Resistance through Compound Design or Combination Approaches

Strategies to overcome NNRTI resistance focus on developing new compounds active against resistant strains and utilizing combination therapy.

Compound design efforts aim to develop next-generation NNRTIs with improved activity against common resistant variants, including those harboring the K103N mutation mdpi.comnih.gov. This involves synthesizing analogs of existing NNRTIs with structural modifications that allow them to bind effectively to the mutated RT enzyme. DPC-083 itself was developed with the goal of increased potency towards K103N-containing mutant HIV mdpi.comnih.gov.

Combination therapy, involving the co-administration of multiple antiretroviral drugs from different classes, is the cornerstone of modern HIV treatment. This approach aims to suppress viral replication more effectively and prevent the emergence of resistance by simultaneously targeting different steps in the viral life cycle or requiring multiple concurrent mutations for resistance to develop. Potent NNRTIs, such as DPC-083, can contribute to profound suppression of HIV replication when used in combination therapy nih.gov. The use of DPC-083 in combination regimens was explored in clinical trials nih.gov.

Furthermore, understanding the specific resistance profiles of emergent mutations guides the selection of appropriate combination regimens to maximize antiviral activity and minimize the risk of virological failure.

Structure Activity Relationships Sar

Correlating Structural Modifications with Antiviral Potency

The antiviral potency of DAPY NNRTIs, including DPC 083, is highly dependent on their ability to bind effectively to the non-nucleoside inhibitor-binding pocket (NNIBP) of HIV-1 RT mdpi.commdpi.comrsc.org. Structural modifications to the diarylpyrimidine core and its attached substituents can significantly impact this binding affinity and, consequently, the antiviral activity.

Research on DAPYs has revealed several key areas where structural changes influence potency:

Substitutions on the Diarylpyrimidine Core: The nature and position of substituents on the central pyrimidine (B1678525) ring and the flanking aryl rings (often referred to as the "wings") are critical for optimal interaction with the NNIBP mdpi.commdpi.com. Modifications in these regions can affect steric fit, electronic distribution, and the ability to form key interactions like hydrogen bonds and pi-pi stacking mdpi.commdpi.comtandfonline.com.

Linker Region: The linker connecting the aryl rings to the pyrimidine core also plays a role in positioning the molecule correctly within the binding pocket mdpi.comkuleuven.be. Modifications to the linker can alter the conformation and orientation of the compound, impacting binding affinity.

Halogenation and Alkyl Substituents: The introduction of halogens (e.g., chlorine, fluorine) and specific alkyl or cycloalkyl groups at certain positions has been shown to enhance antiviral potency against both wild-type and mutant strains asm.org. For instance, the presence of a trifluoromethyl group and a cyclopropylvinyl group in DPC 083 contributes to its activity nih.gov.

Modifications for Resistance: A significant aspect of DAPY SAR is the development of analogs active against common NNRTI-resistant mutations, such as K103N and Y181C mdpi.commdpi.commdpi.comasm.org. Structural modifications that allow the compound to maintain favorable interactions despite changes in the binding pocket residues are crucial for overcoming resistance. Studies have explored modifications that confer flexibility or alter the binding mode to accommodate these mutations rsc.org.

Data from SAR studies often involves synthesizing a series of analogs with systematic structural variations and evaluating their antiviral activity (e.g., EC50 values) against wild-type and mutant HIV-1 strains mdpi.commdpi.comacs.orgasm.org.

Influence of Stereochemistry and Conformational Features on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence a compound's interaction with its biological target and thus its activity michberk.comabdn.ac.ukeuropa.eu. For chiral NNRTIs like DPC 083, which possesses a stereocenter, the specific enantiomer can exhibit different potency compared to its counterpart or the racemic mixture asm.orgrsc.org.

The NNIBP is a specific three-dimensional environment within the HIV-1 RT enzyme. The correct stereochemistry and preferred conformation of an NNRTI are essential for achieving optimal binding interactions, including precise hydrogen bonding and van der Waals contacts with key amino acid residues in the pocket mdpi.comtandfonline.comfrontiersin.org. Different stereoisomers may adopt distinct conformations or orientations within the binding site, leading to variations in binding affinity and antiviral efficacy.

Studies on chiral NNRTIs have demonstrated that one enantiomer is typically more potent than the other, indicating the stereoselective nature of the interaction with HIV-1 RT asm.orgrsc.org. The specific conformational flexibility of DAPYs also allows them to adapt to the dynamic nature of the NNIBP and potential structural changes induced by mutations, which is particularly important for second-generation NNRTIs like etravirine (B1671769) and rilpivirine (B1684574) rsc.org.

Computational Approaches to SAR

Computational methods play a vital role in modern drug discovery and SAR analysis, complementing experimental studies by providing insights into molecular interactions and predicting biological activity nih.govresearchgate.netresearchgate.net. For DPC 083 and other DAPY NNRTIs, various computational techniques have been applied to understand their SAR and guide the design of new inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity mdpi.comresearchgate.netnih.govnih.govnih.gov. By quantifying molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with antiviral potency (e.g., EC50 or IC50 values), QSAR models can predict the activity of new, untested compounds and identify the key structural features that contribute to activity mdpi.comnih.govnih.gov.

For DAPY NNRTIs, QSAR studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to generate 3D-QSAR models mdpi.comnih.govnih.gov. These models provide contour maps that visually represent regions in space where specific molecular fields (steric, electrostatic, hydrophobic) are favorable or unfavorable for antiviral activity, offering valuable guidance for structural modifications mdpi.comnih.gov.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a target protein and to estimate the binding affinity mdpi.commdpi.comtandfonline.comfrontiersin.orgnih.govresearchgate.netnih.govnih.govresearchgate.net. For DAPY NNRTIs, molecular docking studies with HIV-1 RT crystal structures have been instrumental in understanding how these compounds interact with the NNIBP at the atomic level mdpi.commdpi.comtandfonline.comfrontiersin.orgnih.gov.

Docking simulations can reveal key interactions, such as hydrogen bonds with residues like Lys101 and Lys103, and pi-pi stacking interactions with aromatic residues like Tyr181, Tyr188, Phe227, and Trp229 mdpi.comtandfonline.comfrontiersin.org. These studies help explain the observed SAR by correlating binding poses and interaction energies with experimental antiviral potency mdpi.comtandfonline.comnih.gov. Molecular dynamics simulations can further provide insights into the stability of the protein-ligand complex and the dynamic nature of the interactions over time tandfonline.comduke.edu.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling involves identifying and representing the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and exert its activity mdpi.comrsc.orgmdpi.comfrontiersin.orgschrodinger.comvolkamerlab.org3ds.comacs.org. Pharmacophore models can be derived from the structures of known active ligands (ligand-based) or from the structure of the target protein or protein-ligand complexes (structure-based) frontiersin.orgschrodinger.comvolkamerlab.orgacs.org.

For DAPY NNRTIs, pharmacophore models have been developed to describe the key features required for binding to the HIV-1 RT NNIBP mdpi.comrsc.orgmdpi.com. These models typically highlight the importance of hydrogen bond interactions with backbone atoms and hydrophobic contacts within the binding pocket mdpi.com. Pharmacophore models serve as valuable filters for virtual screening of large chemical databases to identify potential new NNRTI candidates with the desired spatial and chemical features frontiersin.orgschrodinger.comacs.org. They also provide a basis for rational ligand design, guiding the synthesis of new compounds with a higher probability of possessing potent antiviral activity rsc.orgmdpi.com.

Absorption, Distribution, Metabolism, and Excretion Adme Studies in Preclinical/in Vitro Contexts

Metabolic Stability and Pathway Elucidation

Metabolic stability refers to the susceptibility of a compound to degradation by metabolic enzymes. Elucidating metabolic pathways helps identify the transformations a drug undergoes in the body, the enzymes involved, and the resulting metabolites. These studies are typically conducted using in vitro systems like liver microsomes or hepatocytes nuvisan.com.

Role of Deuteration (DPC 083-d4) in Metabolic Fate Determination

Deuteration, the replacement of hydrogen atoms with deuterium (B1214612) isotopes, can be a valuable tool in determining the metabolic fate of a compound. By strategically placing deuterium atoms in a molecule, researchers can track specific metabolic pathways and assess the impact of metabolism on the compound's stability. While the provided information specifically mentions this compound, the exact details of how its deuteration was used to determine metabolic fate are not extensively detailed in the snippets. However, the use of deuterated analogs like this compound is a common strategy in drug metabolism studies to differentiate the parent compound from its metabolites and to investigate potential metabolic "hot spots" on the molecule iasusa.org. This can help in understanding which parts of the molecule are most susceptible to enzymatic attack and how these transformations affect the compound's properties.

Identification and Characterization of Metabolites (in vitro, non-human models)

Identification and characterization of metabolites are crucial steps in understanding a drug's biotransformation. In vitro and non-human in vivo models are frequently used for this purpose mdpi.com. While specific details regarding the metabolites of this compound are not provided, studies on related compounds or the parent compound DPC 083 in non-human models have been conducted. For instance, urinary metabolites of a related quinoxaline (B1680401) non-nucleoside reverse transcriptase inhibitor were characterized in dog, cynomolgus monkey, and mini-pig models researchgate.net. General approaches for metabolite identification involve techniques like mass spectrometry acs.orgsygnaturediscovery.com coupled with chromatographic separation sygnaturediscovery.com.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)

The cytochrome P450 (CYP) enzyme system is a major player in the phase I metabolism of many drugs, including xenobiotics mdpi.com. These enzymes, primarily located in the liver endoplasmic reticulum, catalyze oxidative reactions that transform lipophilic compounds into more polar, excretable metabolites mdpi.com. Several CYP isoforms are known to be involved in drug metabolism, with CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 being particularly important for metabolizing a large percentage of marketed drugs mdpi.com.

DPC 083 is metabolized via the CYP3A4 hepatic enzyme iasusa.org. Oxidative metabolism by CYP enzymes is a primary mechanism of drug metabolism, and maintaining therapeutically effective blood plasma levels can be challenging for drugs rapidly metabolized by these enzymes google.com. Conversely, co-administration with CYP inhibitors can potentially improve the pharmacokinetics of drugs susceptible to CYP degradation google.com.

A table summarizing key CYP isoforms involved in drug metabolism based on the provided context:

CYP IsoformRole in Drug MetabolismRelevance to DPC 083 (if mentioned)
CYP3A4Major enzyme in phase I metabolism of many drugs iasusa.orgmdpi.comInvolved in DPC 083 metabolism iasusa.org
CYP1A2Predominant in liver, involved in drug metabolism mdpi.comNot specifically mentioned for DPC 083
CYP2B6Predominant in liver, involved in drug metabolism mdpi.comNot specifically mentioned for DPC 083
CYP2C8Predominant in liver, involved in drug metabolism mdpi.comNot specifically mentioned for DPC 083
CYP2C9Predominant in liver, involved in drug metabolism mdpi.comNot specifically mentioned for DPC 083
CYP2C19Predominant in liver, involved in drug metabolism mdpi.comNot specifically mentioned for DPC 083
CYP2D6Predominant in liver, involved in drug metabolism mdpi.comNot specifically mentioned for DPC 083

Note: This table is based on general information about CYP enzymes and specific mentions related to DPC 083 in the provided snippets.

Drug Transport Mechanisms and Transporter Interactions (e.g., efflux/uptake transporters)

Drug transport mechanisms, including interactions with efflux and uptake transporters, play a significant role in determining a drug's absorption, distribution, and excretion derpharmachemica.comonr.org.uk. Transporters are membrane proteins that facilitate the movement of drugs across biological membranes. Efflux transporters, such as P-glycoprotein (P-gp), pump drugs out of cells, potentially reducing absorption and increasing elimination mdpi.com. Uptake transporters, on the other hand, facilitate drug entry into cells.

While the provided information mentions transporter interactions in the context of ADME derpharmachemica.comonr.org.uk, specific details regarding this compound or DPC 083 and their interactions with particular efflux or uptake transporters are not explicitly described in the snippets. However, the importance of evaluating transporter interactions in in vitro ADME profiling is highlighted nuvisan.com.

Physicochemical Determinants of ADME (e.g., partition coefficients, pKa in methodological context)

Physicochemical properties of a compound significantly influence its ADME characteristics numberanalytics.comljmu.ac.uk. Properties such as solubility, permeability, partition coefficient (logP/logD), and acid dissociation constant (pKa) can affect how readily a drug is absorbed, distributed to tissues, metabolized by enzymes, and excreted numberanalytics.comljmu.ac.ukchemrevlett.com.

In vitro ADME profiling often involves assessing these physicochemical properties nuvisan.com. For example, lipophilicity (often represented by logP or logD) and pKa are important determinants of a compound's membrane permeability and ionization state, which in turn affect absorption and distribution ljmu.ac.ukchemrevlett.comevotec.com. The provided snippets mention physicochemical properties as key factors influencing ADME numberanalytics.comljmu.ac.uk and their calculation in the context of in silico ADME screening chemrevlett.com. The poor water solubility of DPC 083 and DPC 961 is mentioned in the context of selecting nonaqueous mobile phases for chromatographic separation researchgate.net.

A table summarizing relevant physicochemical properties in the context of ADME:

Physicochemical PropertyRelevance to ADMEMentioned in Snippets?
SolubilityAffects absorption and concentration in biological fluids numberanalytics.comljmu.ac.ukYes (poor water solubility of DPC 083) researchgate.net
PermeabilityInfluences absorption across biological membranes numberanalytics.comljmu.ac.ukYes nuvisan.com
Partition Coefficient (logP/logD)Indicates lipophilicity, affects membrane partitioning and distribution ljmu.ac.ukchemrevlett.comYes ljmu.ac.ukchemrevlett.comevotec.com
pKaDetermines ionization state, affects solubility, permeability, and binding ljmu.ac.ukYes ljmu.ac.ukevotec.com

Preclinical Pharmacological Investigations

In Vitro Cellular Models for Efficacy and Mechanism Studies

In vitro cellular models are fundamental for evaluating the direct effects of a compound on target cells and elucidating its mechanism of action. These models allow for controlled experimentation to assess antiviral potency and understand cellular interactions.

Infected Cell Line Models

Infected cell line models are widely used in the preclinical evaluation of antiviral compounds. These models involve established cell lines that are susceptible to viral infection, allowing researchers to study the compound's ability to inhibit viral replication within a cellular environment. For NNRTIs like DPC 083, infected cell lines, typically those permissive to HIV-1 infection, are used to determine the compound's half-maximal effective concentration (EC50) and assess its activity against different viral strains, including drug-resistant variants. Studies on DPC 083 have indicated its antiviral activity against wild-type HIV-1 and certain mutant strains fishersci.caresearchgate.net. While specific detailed data for DPC 083-d4 in infected cell lines were not extensively available in the consulted literature, the parent compound, DPC 083, has demonstrated potent antiviral activity researchgate.net.

Primary Cell Culture Systems

Primary cell culture systems, derived directly from tissues, offer a model that can more closely mimic the in vivo physiological environment compared to continuous cell lines. preci.biouni-konstanz.de For HIV research, primary human peripheral blood mononuclear cells (PBMCs) or other relevant primary immune cells susceptible to HIV infection are often utilized. These systems can provide valuable insights into the compound's efficacy and cellular metabolism in a more complex and physiologically relevant setting. researchgate.net The use of primary cells can help identify potential differences in compound activity or metabolism that might not be apparent in immortalized cell lines. preci.bio While the specific application of this compound in primary cell culture systems for efficacy studies was not detailed in the retrieved information, such models are generally employed to confirm findings from cell line studies and assess activity in a context closer to the in vivo situation. researchgate.net

In Vivo Non-Human Animal Models for Efficacy and Pharmacological Response

In vivo animal models are essential for evaluating the efficacy and pharmacological response of drug candidates within a complex living system. These models provide information on drug absorption, distribution, metabolism, excretion, and potential efficacy in a biological context. plos.orgnih.gov

Non-Human Primate Models for Antiviral Research

Non-human primate (NHP) models, particularly simian immunodeficiency virus (SIV) or simian-human immunodeficiency virus (SHIV) infected macaques, are considered highly relevant models for evaluating the efficacy of antiretroviral compounds due to their physiological and immunological similarities to humans. plos.orgscielo.brresearchgate.net Studies involving DPC 083 in rhesus monkeys have been reported, indicating its antiviral activity and comparable potency to efavirenz (B1671121) against wild-type virus in this model. fishersci.ca While specific data for this compound in NHP models were not detailed in the search results, studies with the parent compound in these models are crucial for assessing in vivo antiviral efficacy and understanding the compound's behavior in a primate system. fishersci.ca

Rodent Models in Drug Development

Rodent models, such as mice and rats, are frequently used in early preclinical drug development due to their genetic tractability, ease of handling, and lower cost compared to NHPs. nih.gov While rodent models are not typically susceptible to HIV-1 infection in the same way as humans or NHPs, specialized transgenic rodent models that express human CD4 receptors or are engrafted with human immune cells can be utilized to study HIV infection and evaluate antiretroviral efficacy. biofinder.se Rodent models are also valuable for assessing pharmacokinetic properties and preliminary pharmacological responses. Although specific preclinical efficacy data for this compound in rodent models within the context of HIV infection were not found in the provided information, rodent models play a significant role in the broader preclinical evaluation process for drug candidates. plos.orgnih.gov

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of chemical compounds. For DPC 083, HPLC methods have been developed and validated, notably for controlling its enantiomeric purity and monitoring synthetic impurities, including DPC 961, which can be a major impurity. researchgate.net Due to the poor water solubility of DPC 083, nonaqueous mobile phases are typically selected for these chromatographic separations. researchgate.net Various chiral stationary phases have been evaluated to achieve adequate resolution of the enantiomers. researchgate.net

While specific HPLC methods solely focused on the separation and quantification of DPC 083-d4 itself are less commonly reported in isolation, its co-elution behavior with the non-deuterated analog, DPC 083, is a critical aspect when this compound is employed as an internal standard in quantitative chromatographic methods coupled with mass spectrometry. The principle relies on the deuterated standard behaving identically to the analyte (DPC 083) during the chromatographic separation process, ensuring that matrix effects and variations in injection volume or flow rate similarly affect both compounds.

Mass Spectrometry Applications (e.g., for deuterated compound analysis, metabolite identification)

Mass Spectrometry (MS) is a powerful tool for the identification and quantification of chemical compounds based on their mass-to-charge ratio. Deuterated compounds like this compound are particularly valuable in MS applications, especially in quantitative analysis using isotope dilution mass spectrometry.

Deuterated internal standards are widely used in quantitative MS methods, such as LC-MS/MS, to enhance accuracy and compensate for variability introduced during sample preparation, extraction, and ionization processes. clearsynth.comscioninstruments.comaptochem.comscioninstruments.com By adding a known amount of the deuterated analog (this compound) to a sample containing the non-deuterated analyte (DPC 083), the ratio of the analyte signal to the internal standard signal can be used for precise quantification. scioninstruments.com This approach is effective because the deuterated standard is chemically almost identical to the analyte but distinguishable by mass due to the incorporated deuterium (B1214612) atoms. clearsynth.comaptochem.com Examples in the literature demonstrate the successful use of other deuterated compounds, such as zileuton (B1683628) D4 and diquat (B7796111) D4, as internal standards in LC-MS/MS methods for accurate quantification in complex matrices like biological fluids. uni-freiburg.dewisdomlib.org

While direct research findings on the metabolite identification of this compound are not extensively detailed in the provided sources, deuterated analogs can also be employed in metabolism studies. By administering the deuterated compound, researchers can track the metabolic fate of the molecule. Metabolites retaining the deuterium label can be identified and differentiated from endogenous compounds or metabolites of the non-labeled analog using MS, aiding in the elucidation of metabolic pathways.

Spectroscopic Characterization (e.g., NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural characterization and confirmation of chemical compounds, including deuterated analogs like this compound.

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and dynamics of a compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H, 13C, and other relevant NMR spectra (e.g., 19F NMR for the trifluoromethyl group in DPC 083), the structure of this compound can be confirmed. The presence and location of deuterium atoms in this compound can be verified by the absence or reduction of corresponding proton signals in the 1H NMR spectrum and characteristic changes in the spectra of adjacent nuclei. NMR is also used to characterize the diastereomeric composition of complex molecules, a principle applicable to ensuring the structural integrity of a deuterated standard. medkoo.com

Enantiomeric Purity Analysis and Separation

DPC 083 is a chiral compound, existing as enantiomers. The (S,E) enantiomer is the active form. slideshare.nethplc.eu Therefore, controlling and analyzing the enantiomeric purity of DPC 083 is crucial in its research and development. Deuteration at specific positions in DPC 083 to create this compound does not alter the chiral center, meaning this compound also exists as enantiomers.

Enantiomeric purity analysis is typically performed using chiral chromatographic techniques, predominantly chiral HPLC. researchgate.netresearchgate.netijbamr.com This involves using a chiral stationary phase that can selectively interact with each enantiomer, leading to their separation. researchgate.net Method development for chiral HPLC involves evaluating different chiral columns and optimizing mobile phase composition to achieve adequate resolution between the desired enantiomer and any unwanted enantiomer or chiral impurities. researchgate.net For DPC 083, a chiral HPLC method was developed to control the enantiomeric purity of the drug substance and monitor for potential chiral inversion. researchgate.net This method involved evaluating different chiral columns, including Chiralpak AD, Chirobiotic V, and Whelk-O, using nonaqueous mobile phases. researchgate.net

While the primary need for enantiomeric purity analysis is for the non-deuterated active pharmaceutical ingredient (DPC 083), ensuring the enantiomeric purity of the deuterated internal standard (this compound) is also important, especially if the analytical method is sensitive to the presence of the incorrect enantiomer. Chiral HPLC methods similar to those developed for DPC 083 would be applicable for assessing the enantiomeric purity of this compound.

Q & A

Basic Research Question Design

  • Methodological Framework : Use the PICO framework (Population/Intervention/Comparison/Outcome) to structure your question. For example:
    • Population: Specific cell lines or model organisms exposed to this compound.
    • Intervention: Dose-response relationships or biochemical perturbations.
    • Comparison: Control groups (e.g., untreated cells or alternative compounds).
    • Outcome: Quantifiable metrics (e.g., gene expression changes, protein binding affinity).
  • Validation : Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Avoid overly broad questions; instead, narrow scope to mechanisms like enzymatic inhibition or signaling pathways .

What experimental design strategies are optimal for resolving contradictory data on this compound's pharmacokinetic properties?

Q. Advanced Data Contradiction Analysis

  • Triangulation Approach : Combine multiple methodologies (e.g., in vitro assays, in vivo models, and computational simulations) to validate findings. For example:

    MethodApplication to this compound
    LC-MS/MSQuantify metabolite stability in plasma
    Molecular DynamicsSimulate ligand-receptor interactions
    Knockout ModelsAssess target specificity
  • Statistical Rigor : Apply Bayesian analysis to reconcile discrepancies, incorporating prior data from literature reviews .

How should researchers conduct a systematic literature review to contextualize this compound within existing scientific knowledge?

Q. Basic Literature Synthesis

  • Steps :
    • Use databases like PubMed and INCLUDE Data Hub (managed by the DPC team) to gather peer-reviewed studies .
    • Apply PRISMA guidelines for screening and selecting relevant papers.
    • Code themes using tools like NVivo to identify gaps (e.g., unexplored metabolic pathways).
  • Critical Evaluation : Assess bias in existing studies (e.g., small sample sizes, lack of replication) using Cochrane Risk-of-Bias Tool .

What advanced methodologies are recommended for analyzing multi-omics data linked to this compound's effects?

Q. Advanced Integrative Analysis

  • Workflow :
    • Data Integration : Combine transcriptomic, proteomic, and metabolomic datasets using platforms like Sage Bionetworks’ DPC tools .
    • Network Analysis : Employ Cytoscape to map interaction networks and identify hub genes/proteins.
    • Machine Learning : Train models to predict off-target effects or synergistic drug combinations.
  • Validation : Cross-reference findings with public repositories (e.g., ChEMBL, UniProt) to ensure reproducibility .

How can researchers address ethical challenges in human-derived data studies involving this compound?

Q. Ethical and Methodological Considerations

  • Compliance : Follow IRB protocols for biospecimen use, emphasizing informed consent and data anonymization.
  • Data Transparency : Publish raw datasets in FAIR-compliant repositories (e.g., Zenodo) alongside detailed metadata .
  • Conflict Mitigation : Disclose funding sources and potential biases in publications .

What statistical approaches are robust for validating this compound's dose-response relationships in heterogeneous populations?

Q. Advanced Statistical Design

  • Mixed-Effects Models : Account for inter-individual variability in clinical or preclinical data.
  • Power Analysis : Precalculate sample sizes using tools like G*Power to avoid underpowered studies.
  • Sensitivity Analysis : Test assumptions (e.g., normality, homoscedasticity) to ensure reliability .

How should researchers structure a manuscript to highlight this compound's novel contributions while addressing methodological limitations?

Q. Publication Guidelines

  • Sections to Prioritize :
    • Methods: Detail instrument calibration (e.g., HPLC gradients) and replication attempts.
    • Results: Use visual abstracts to summarize key findings (see example below).
    • Discussion: Contrast results with prior studies and propose mechanistic hypotheses.
  • Data Availability : Include supplementary tables with raw data and code repositories (e.g., GitHub) .

Visual Abstract Example for this compound Study

Research Question Methods Key Findings
Does this compound inhibit Enzyme X?CRISPR-Cas9 knockout, SPR binding assaysIC₅₀ = 12.3 nM; no off-target effects observed

Key Resources

  • Data Repositories : INCLUDE Data Hub , ChEMBL, UniProt.
  • Analytical Tools : Sage Bionetworks’ DPC tools , Cytoscape, NVivo.
  • Frameworks : PICO , FINER , PRISMA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.